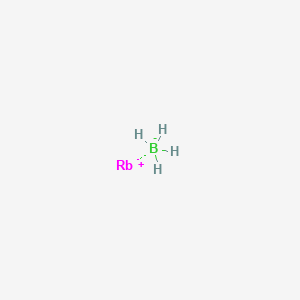Rubidium tetrahydroborate(1-)
CAS No.: 20346-99-0
Cat. No.: VC3756035
Molecular Formula: BH4R
Molecular Weight: 100.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20346-99-0 |
|---|---|
| Molecular Formula | BH4R |
| Molecular Weight | 100.31 g/mol |
| IUPAC Name | boranuide;rubidium(1+) |
| Standard InChI | InChI=1S/BH4.Rb/h1H4;/q-1;+1 |
| Standard InChI Key | RGYNORGDUJQERB-UHFFFAOYSA-N |
| SMILES | [BH4-].[Rb+] |
| Canonical SMILES | [BH4-].[Rb+] |
Introduction
Chemical Identity and Structural Properties
Chemical Identity
Rubidium tetrahydroborate(1-) is uniquely identified by several standard classification systems as outlined in the table below:
| Parameter | Value |
|---|---|
| Chemical Name | Rubidium tetrahydroborate(1-) |
| Common Synonyms | Rubidium borohydride, boranuide;rubidium(1+), rubidium tetrahydridoborate |
| CAS Registry Number | 20346-99-0 |
| EINECS | 243-749-0 |
| Molecular Formula | BH₄Rb |
| Molecular Weight | 100.31 g/mol |
| UN ID | 1409 |
The compound's chemical identity is well-established in chemical databases and reference materials, though its applications remain primarily in research contexts .
Physical and Chemical Properties
Rubidium borohydride exists as a white cubic crystal with distinctive physical and chemical characteristics that influence its behavior and applications:
| Property | Description |
|---|---|
| Physical State | White cubic crystal |
| Density | 1.920 g/cm³ |
| Solubility | Very soluble in water, slightly soluble in ethanol, insoluble in ether |
| Chemical Reactivity | Decomposes upon heating; aqueous solutions decompose slowly; reacts violently with acids |
| Reducing Capability | Strong reducing agent due to negatively charged hydrogen |
| Stability | Moisture-sensitive; decomposes violently in presence of acids |
The physical state and properties of rubidium tetrahydroborate(1-) significantly influence its handling requirements and potential applications. Its high solubility in water coupled with its reactivity means that aqueous solutions must be handled with care as they will decompose over time .
Synthesis and Preparation Methods
Several methods have been documented for the synthesis of rubidium tetrahydroborate(1-), each with specific advantages and considerations:
Metathesis Reactions
One established preparation method involves the reaction of sodium borohydride with rubidium methanol in methanol solution :
NaBH₄ + CH₃ORb → RbBH₄ + CH₃ONa
This metathesis reaction provides a relatively straightforward path to rubidium tetrahydroborate(1-), though purification may be necessary to remove sodium-containing byproducts.
Applications and Research Relevance
Despite its interesting chemical properties, the applications of rubidium tetrahydroborate(1-) are somewhat limited compared to other borohydrides. This limitation is primarily attributed to its higher cost relative to other reducing agents .
Current Research Applications
The primary use of rubidium borohydride is in research contexts . As a member of the tetrahydroborate family, it shares similar potential applications to other compounds in this group, particularly as specialized reducing agents in organic synthesis. The compound's ability to selectively reduce certain functional groups makes it potentially valuable in specialized synthetic pathways, though these applications remain primarily theoretical rather than widely implemented.
| Hazard Type | Specific Risk |
|---|---|
| Reactivity | Reacts violently with water (R14) |
| Toxicity | Toxic by inhalation, skin contact, and if swallowed (R23/24/25) |
| Corrosivity | Causes burns (R34) |
| Fire Hazard | Classified as flammable |
The compound is classified as flammable, corrosive, and acutely toxic, with significant hazards arising from its reaction with water and acids, which can lead to violent decomposition and the release of flammable hydrogen gas .
Comparative Analysis with Related Compounds
Comparison with Other Tetrahydroborates
Rubidium tetrahydroborate(1-) shares fundamental structural features with other tetrahydroborate compounds but demonstrates distinct properties due to the nature of the rubidium cation:
| Compound | Advantages | Limitations |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Lower cost, widely available | Less selective in some reductions |
| Lithium Borohydride (LiBH₄) | Higher reactivity in some applications | More hazardous to handle |
| Rubidium Borohydride (RbBH₄) | Potentially unique selectivity in reductions | Higher cost, limited availability |
While sodium borohydride is the most widely used compound in the tetrahydroborate family due to its cost-effectiveness and availability, rubidium tetrahydroborate(1-) may offer distinct advantages in specific applications where the properties of rubidium provide benefits over other alkali metals.
Research on Related Compounds
Research on magnesium tetrahydroborate (Mg(BH₄)₂) demonstrates that various synthesis methods, including mechanochemical and wet-chemical approaches, can significantly impact product purity and properties . Similar principles likely apply to rubidium tetrahydroborate(1-), though specific research on optimization of its synthesis is less extensively documented in the available literature.
Current Research Trends and Future Prospects
Research into tetrahydroborates continues to evolve, particularly in areas such as hydrogen storage materials and specialized reducing agents for organic synthesis. While rubidium tetrahydroborate(1-) specifically has limited documentation in recent research, the broader family of compounds remains of interest in various chemical applications.
The synthesis methods developed for other tetrahydroborates, such as the direct wet chemical synthesis approach that yields high-purity products without solid by-products , may offer improved routes for rubidium tetrahydroborate(1-) production in the future, potentially expanding its applications if production costs can be reduced.
Additional research has explored the synthesis of other rubidium compounds, such as rubidium enediamide complexes, demonstrating ongoing interest in rubidium chemistry more broadly . These developments may indirectly contribute to expanded understanding of rubidium tetrahydroborate(1-) chemistry and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume